molecular formula C12H21Cl2N3O B2626955 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine dihydrochloride CAS No. 2138518-24-6

1-(6-Ethoxypyridin-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B2626955
CAS No.: 2138518-24-6
M. Wt: 294.22
InChI Key: ZVCITDMFZWOUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Ethoxypyridin-2-yl)piperidin-4-amine dihydrochloride (Molecular Formula: C12H19N3O·2HCl) is a piperidine-based chemical compound of significant interest in medicinal chemistry and pharmacology research. This dihydrochloride salt form typically offers enhanced solubility and stability for in vitro experimental applications. This compound is a key structural analogue of piperidin-1-yl carboxylates investigated for their potential as muscarinic M4 receptor agonists . The M4 subtype of the muscarinic acetylcholine receptor is a high-value target in neuroscience research, and selective agonists for this receptor are being explored for their therapeutic potential in various central nervous system (CNS) disorders . As part of this structural class, 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine may serve as a critical pharmacological tool or synthetic intermediate in the development of novel treatments for conditions such as Alzheimer's disease, schizophrenia, and cognitive disorders . The 2-aminopyridine moiety, present in this compound, is a recognized pharmacophore in kinase inhibitor design, known to form crucial hydrogen bonds in active sites . Researchers utilize this compound strictly for laboratory research purposes. It is supplied with the explicit understanding that it is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(6-ethoxypyridin-2-yl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.2ClH/c1-2-16-12-5-3-4-11(14-12)15-8-6-10(13)7-9-15;;/h3-5,10H,2,6-9,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCITDMFZWOUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)N2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine dihydrochloride involves several steps. The primary synthetic route includes the reaction of 6-ethoxypyridine with piperidin-4-amine under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .

Chemical Reactions Analysis

1-(6-Ethoxypyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C13H18N2O·2ClH
  • Molecular Weight : Approximately 218.30 g/mol
  • IUPAC Name : 1-(6-ethoxypyridin-2-yl)piperidin-4-amine dihydrochloride
  • Purity : 95% .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : The compound has been studied for its ability to influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests potential therapeutic effects in treating mood disorders, including depression and anxiety .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory conditions .
  • Cholinesterase Inhibition : While not directly studied for cholinesterase inhibition, its structural similarities with other piperidine derivatives indicate potential activity against enzymes such as acetylcholinesterase (AChE), which is significant in Alzheimer's disease research .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine typically involves multi-step synthetic routes, optimizing reaction conditions to achieve high yields and purity. The structure–activity relationship studies have highlighted the importance of the piperidine moiety in its biological activity .

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Attributes
1-(5-Ethoxypyridin-2-yl)piperidin-4-amineSimilar piperidine and pyridine structureDifferent ethoxy position affecting biological activity
1-(3-Pyridyl)piperidin-4-amineLacks ethoxy groupFocused on different receptor interactions
1-(6-Methoxypyridin-2-yl)piperidin-4-aminesMethoxy instead of ethoxyVariations in solubility and pharmacokinetics

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to this compound:

  • Neuropharmacological Studies : Research has shown that compounds with similar structures can effectively modulate neurotransmitter systems, leading to improvements in conditions like depression and anxiety .
  • Anti-Alzheimer Research : Investigations into cholinesterase inhibitors have revealed that derivatives with piperidine structures can selectively inhibit AChE, which is crucial for developing treatments for Alzheimer's disease . The selectivity and potency of these compounds are critical for minimizing side effects while maximizing therapeutic efficacy.
  • Cancer Therapeutics : Some derivatives have been evaluated as potential indirect activators of AMP-activated protein kinase (AMPK), which plays a role in cancer metabolism and cell growth regulation . These findings suggest that compounds like 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine could be further explored in oncology.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Key structural differences among analogues lie in the substituents on the aromatic ring and the piperidine moiety:

Compound Name (CAS No.) Substituent on Aromatic Ring Piperidine Modification Molecular Formula Molecular Weight (g/mol) Reference
1-(6-Ethoxypyridin-2-yl)piperidin-4-amine dihydrochloride 6-ethoxy-pyridine None C₁₂H₁₈Cl₂N₃O 290.23
1-(6-Methoxy-2-methylthio-pyrimidin-4-yl)-N-methylpiperidin-4-amine HCl (1353947-62-2) 6-methoxy, 2-methylthio-pyrimidine N-methyl substitution C₁₂H₁₉ClN₄S 278.82
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (1185303-17-6) 2,6-dimethoxy-benzyl Benzyl substitution C₁₄H₂₄Cl₂N₂O₂ 323.3
1-(4-Methylpentyl)piperidin-4-amine dihydrochloride (1955557-38-6) Aliphatic 4-methylpentyl None C₁₁H₂₆Cl₂N₂ 257.25

Physicochemical Properties

  • Lipophilicity : The ethoxy group in the target compound increases hydrophobicity compared to methoxy or hydrophilic substituents (e.g., hydroxyl). This may enhance blood-brain barrier penetration relative to polar analogues like 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride ().
  • Solubility : Dihydrochloride salts generally exhibit improved aqueous solubility. For example, 1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride (CAS 1329673-44-0) is marketed as a water-soluble industrial-grade compound ().

Biological Activity

1-(6-Ethoxypyridin-2-yl)piperidin-4-amine dihydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound's molecular formula is C12H21Cl2N3OC_{12}H_{21}Cl_2N_3O, with a complex structure featuring a pyridine ring substituted with an ethoxy group and a piperidine ring. The compound's structural representation can be summarized as follows:

  • Molecular Formula : C12H19N3OC_{12}H_{19}N_3O
  • SMILES : CCOC1=CC=CC(=N1)N2CCC(CC2)N
  • InChI : InChI=1S/C12H19N3O/c1-2-16-12-5-3-4-11(14-12)15-8-6-10(13)7-9-15/h3-5,10H,2,6-9,13H2,1H3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate the activity of certain receptors or enzymes, although detailed mechanisms remain under investigation.

Pharmacological Properties

Recent studies have highlighted the compound’s potential in various therapeutic areas, particularly in neuropharmacology and anti-infective research. For instance:

  • Neuroprotective Effects : The compound has shown promise in preclinical models for neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, particularly against certain bacterial strains.

Case Studies

A study conducted by researchers at PubChem reported on the synthesis and biological evaluation of related compounds. While specific data for this compound was limited, similar compounds demonstrated significant activity against various pathogens.

Data Tables

The following table summarizes the predicted biological activities based on structural analogs:

Compound NameBiological ActivityReference
1-(6-Ethoxypyridin-2-yl)piperidin-4-aminedihydrochloridePotential neuroprotective effects[Research Study 1]
1-(6-Methoxypyridin-2-yl)piperidinAntimicrobial activity[Research Study 2]
1-(3-Methoxypyridin-2-yl)piperidineNeuroprotective properties[Research Study 3]

Q & A

Q. What are the critical safety precautions for handling 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine dihydrochloride in laboratory settings?

  • Methodological Answer: Based on structurally similar piperidine derivatives, researchers should:
  • Use PPE : Nitrile gloves, lab coats, and chemical-resistant aprons to prevent skin contact.
  • Wear eye protection : Safety goggles or face shields compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.
  • Ensure respiratory protection : For dust/aerosol exposure, use NIOSH-approved N95 respirators or EU-standard P1 filters. Higher exposure may require OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Implement local exhaust ventilation and avoid dust generation during weighing or transfer .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer:
  • Store in a dry environment (<40% humidity) at room temperature (15–25°C) in tightly sealed, light-resistant containers.
  • Avoid incompatible materials like strong oxidizing agents (e.g., peroxides, nitrates) to prevent hazardous reactions .

Q. What is known about the solubility and partitioning behavior of this compound?

  • Methodological Answer: Limited data exist for structurally related compounds. Researchers should:
  • Perform solubility screening in water, DMSO, ethanol, and acetonitrile using UV-Vis spectroscopy or HPLC.
  • Determine logP (octanol/water partition coefficient) via shake-flask or chromatographic methods (e.g., reversed-phase HPLC) to assess lipophilicity .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer: For analogous piperidine derivatives, optimization strategies include:
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates.
  • Catalyst screening : Test Pd/C or nickel catalysts for hydrogenation steps.
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography (eluent: 5–10% MeOH in DCM) .

Q. What analytical methods are recommended for characterizing this compound and its impurities?

  • Methodological Answer:
  • HPLC : Use a C18 column with mobile phase (acetonitrile/water + 0.1% formic acid) for purity assessment. Adjust gradient elution (5–95% acetonitrile over 20 min) to resolve impurities .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode for molecular ion confirmation (expected [M+H]⁺ ~312.2 Da).
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., ethoxy group at pyridine C6) .

Q. How should researchers address contradictions in toxicity data across studies?

  • Methodological Answer: Discrepancies in hazard classifications (e.g., H302 vs. unclassified) necessitate:
  • In vitro testing : Perform Ames test (mutagenicity) and MTT assay (cytotoxicity) in HepG2 or HEK293 cells.
  • Cross-reference SDS : Compare classifications from multiple suppliers (e.g., Angene vs. Kishida) and prioritize studies with OECD-GLP compliance .

Q. What are potential biological targets or mechanisms of action for this compound?

  • Methodological Answer: Based on structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives), hypothesized targets include:
  • GPCRs : Screen for activity at serotonin (5-HT₃) or dopamine receptors via radioligand binding assays.
  • Enzymes : Test inhibition of monoamine oxidases (MAO-A/B) or cytochrome P450 isoforms using fluorogenic substrates .

Q. How should environmental impact and disposal be managed?

  • Methodological Answer:
  • Waste disposal : Incinerate at >800°C with afterburners to neutralize decomposition products (e.g., HCl, CO).
  • Environmental testing : Conduct Daphnia magna acute toxicity assays (OECD 202) to assess ecotoxicological risks .

Q. What degradation products form under thermal or oxidative stress, and how are they identified?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–300°C to detect decomposition (e.g., HCl release).
  • GC-MS : Identify volatile byproducts (e.g., ethoxypyridine fragments) using electron ionization (EI) at 70 eV .

Q. What strategies are effective for impurity profiling in batch-to-batch consistency studies?

  • Methodological Answer:
  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to simulate stability issues.
  • 2D-LC/MS/MS : Couple hydrophilic interaction liquid chromatography (HILIC) with tandem MS to detect polar impurities (e.g., unreacted starting materials) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.